molecular formula C9H8BrClN2 B13043402 (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile

Cat. No.: B13043402
M. Wt: 259.53 g/mol
InChI Key: YNDUMJSWSJMENC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields of scientific research. Its unique structure, featuring both bromine and chlorine substituents on a phenyl ring, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-chlorobenzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde group of 3-bromo-2-chlorobenzaldehyde is reacted with (S)-alanine under basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the nitrile group can be reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(3-chlorophenyl)propanenitrile: Lacks the bromine substituent.

    (3S)-3-Amino-3-(3-bromophenyl)propanenitrile: Lacks the chlorine substituent.

    (3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Chlorine substituent is in a different position.

Uniqueness

The presence of both bromine and chlorine substituents on the phenyl ring of (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile makes it unique compared to its analogs. This dual substitution can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrClN2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1

InChI Key

YNDUMJSWSJMENC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)Cl)[C@H](CC#N)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.